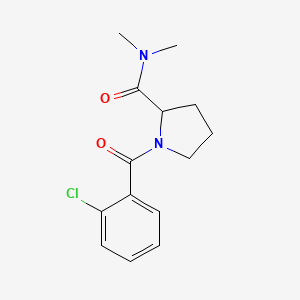
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have promising biological properties that can be useful in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide have been studied extensively in the laboratory. This compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide in laboratory experiments include its promising biological properties and the fact that it can be synthesized using various methods. However, its limitations include the fact that its mechanism of action is not fully understood, and it may have potential side effects that need to be further explored.
Future Directions
There are several future directions for research involving 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide. Some of these include:
1. Further exploration of its mechanism of action to better understand how it works in the body.
2. Studying its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
3. Investigating its potential use in combination with other drugs to enhance its therapeutic effects.
4. Developing new synthesis methods to improve its purity and yield.
5. Conducting clinical trials to determine its safety and efficacy in humans.
In conclusion, 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. While its mechanism of action is not fully understood, it has been found to have promising biological properties that can be useful in the development of new drugs. Further research is needed to fully explore its potential applications and ensure its safety and efficacy.
Synthesis Methods
The synthesis of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide can be achieved using different methods. One of the most common methods involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with 4-methylphenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography.
Scientific Research Applications
The potential applications of 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide in scientific research are vast. This compound has been found to have promising biological properties that can be useful in the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-16-12-14-18(15-13-16)25-22(28)21(17-8-4-3-5-9-17)30-24-26-20-11-7-6-10-19(20)23(29)27(24)2/h3-15,21H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPFBYOYRYELKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B7563527.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
![2-Cyclohexylsulfanyl-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7563554.png)
![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)

![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)